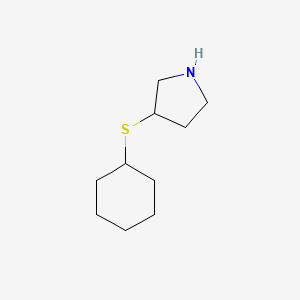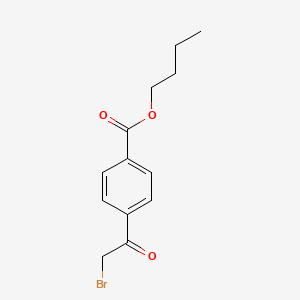
Butyl 4-(2-bromoacetyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-(2-bromoacetyl)benzoate: is an organic compound with the molecular formula C13H15BrO3 It is a derivative of benzoic acid, where the butyl ester is substituted with a bromoacetyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(2-bromoacetyl)benzoate typically involves the esterification of 4-(2-bromoacetyl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromoacetyl group in Butyl 4-(2-bromoacetyl)benzoate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The benzoate moiety can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substituted benzoates, alcohols, and carboxylic acids depending on the specific reaction and conditions used.
科学的研究の応用
Chemistry: Butyl 4-(2-bromoacetyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and resins with specific properties.
作用機序
The mechanism of action of Butyl 4-(2-bromoacetyl)benzoate depends on its specific application. In general, the bromoacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the modification of biomolecules such as proteins and nucleic acids, potentially altering their function.
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues in proteins, affecting their activity and interactions.
Nucleic Acids: It can react with nucleophilic sites in DNA or RNA, potentially leading to mutations or other genetic changes.
類似化合物との比較
Butyl benzoate: Similar ester structure but lacks the bromoacetyl group.
tert-Butyl bromoacetate: Contains a bromoacetyl group but differs in the ester moiety.
4-(2-Bromoacetyl)benzonitrile: Similar bromoacetyl substitution but with a nitrile group instead of an ester.
Uniqueness: Butyl 4-(2-bromoacetyl)benzoate is unique due to the combination of the butyl ester and bromoacetyl functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C13H15BrO3 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC名 |
butyl 4-(2-bromoacetyl)benzoate |
InChI |
InChI=1S/C13H15BrO3/c1-2-3-8-17-13(16)11-6-4-10(5-7-11)12(15)9-14/h4-7H,2-3,8-9H2,1H3 |
InChIキー |
IPVFZGARLNZJNP-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Ethylbutyl)amino]cyclohexan-1-OL](/img/structure/B13251896.png)

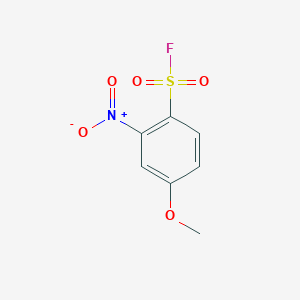
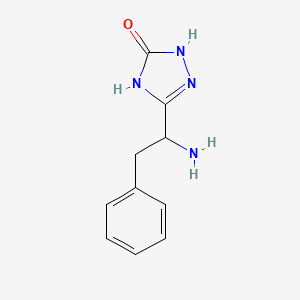
![8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13251912.png)
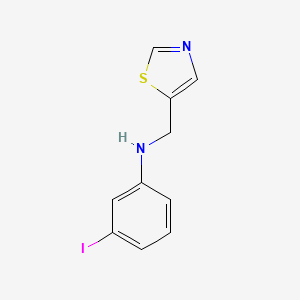
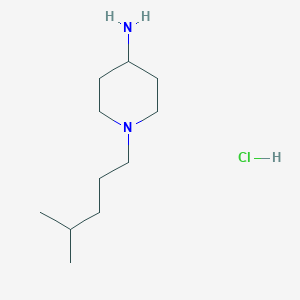
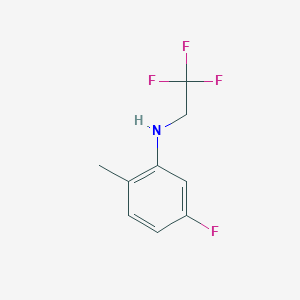
![1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride](/img/structure/B13251951.png)
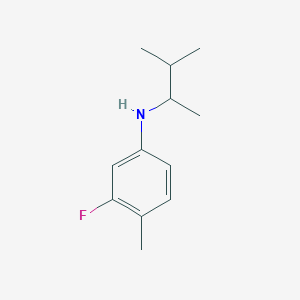
![2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251960.png)


